Butylphenamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La sal de litio del ácido mevalónico, también conocida como (±)-3,5-dihidroxi-3-metil-pentanoato de litio, es una sal de litio del ácido mevalónico. Este compuesto es un intermedio crucial en la vía del mevalonato, que es esencial para la biosíntesis de esteroles, incluido el colesterol, y otros isoprenoides. Juega un papel significativo en el crecimiento y proliferación celular, lo que lo convierte en un compuesto valioso en varios campos de investigación científica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La sal de litio del ácido mevalónico se puede sintetizar mediante la neutralización del ácido mevalónico con hidróxido de litio. La reacción típicamente implica disolver el ácido mevalónico en un solvente adecuado, como agua o etanol, y luego agregar hidróxido de litio gradualmente mientras se mantiene la temperatura alrededor de 0-5 °C para controlar la reacción exotérmica. La solución resultante se evapora luego hasta sequedad para obtener la sal de litio como sólido.

Métodos de producción industrial

A escala industrial, la producción de la sal de litio del ácido mevalónico sigue principios similares pero con condiciones optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores continuos y sistemas eficientes de recuperación de solventes para asegurar un alto rendimiento y pureza. El proceso está diseñado para minimizar el desperdicio y el consumo de energía, lo que lo hace económicamente viable para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones

La sal de litio del ácido mevalónico experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para producir mevalonato-5-fosfato, un intermedio importante en la vía del mevalonato.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo en ácido mevalónico.

Sustitución: Puede participar en reacciones de sustitución donde el ion litio es reemplazado por otros cationes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno en condiciones ácidas.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio en condiciones controladas.

Sustitución: Se pueden utilizar varias sales metálicas para reemplazar el ion litio, dependiendo del producto deseado.

Principales productos formados

Mevalonato-5-fosfato: Formado a través de reacciones de fosforilación.

Ácido mevalónico: Obtenido a través de reacciones de reducción.

Otras sales metálicas: Formadas a través de reacciones de sustitución con diferentes cationes metálicos.

Aplicaciones Científicas De Investigación

La sal de litio del ácido mevalónico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de esteroles e isoprenoides.

Biología: Desempeña un papel en los estudios de crecimiento y proliferación celular.

Medicina: Investigado por su potencial en el tratamiento de la miopatía y la insuficiencia cardíaca al inhibir los efectos de las estatinas en las células musculares.

Industria: Utilizado en la producción de varios compuestos bioactivos y productos farmacéuticos

Mecanismo De Acción

La sal de litio del ácido mevalónico ejerce sus efectos principalmente a través de la vía del mevalonato. Sirve como precursor para la síntesis de isoprenoides, que son vitales para varias funciones celulares. El compuesto influye en objetivos moleculares como la reductasa HMG-CoA, una enzima clave en la vía del mevalonato. Al modular esta vía, la sal de litio del ácido mevalónico puede afectar la síntesis de colesterol y otros procesos relacionados .

Comparación Con Compuestos Similares

Compuestos similares

- Sal de sodio del ácido mevalónico

- Sal de potasio del ácido mevalónico

- Sal de calcio del ácido mevalónico

Comparación

La sal de litio del ácido mevalónico es única debido a su interacción específica con los iones litio, que puede influir en su solubilidad y reactividad en comparación con otras sales. El ion litio también puede tener efectos biológicos distintos, lo que hace que este compuesto sea particularmente interesante para la investigación en neurobiología y psiquiatría, donde los compuestos de litio se estudian comúnmente .

Actividad Biológica

Butylphenamide, also known as N-butyl-3-phenylsalicylamide, is a compound that has garnered attention for its biological activities, particularly in dermatological applications. This article explores the compound's biological activity, including its antifungal properties, mechanisms of action, and relevant case studies.

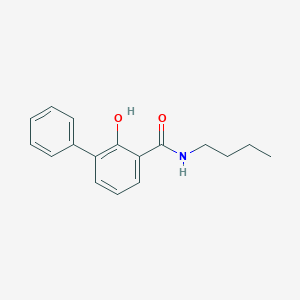

- Chemical Name : N-butyl-3-phenylsalicylamide

- Molecular Formula : C16H19NO2

- Molecular Weight : 273.33 g/mol

Antifungal Activity

This compound has been primarily studied for its antifungal properties. A clinical trial conducted by Beare et al. (1956) assessed its effectiveness against various dermatophyte infections, particularly ringworm. The study indicated that this compound demonstrated significant antifungal activity, comparable to established antifungal agents at the time.

Key Findings from Clinical Trials

- Efficacy : this compound was effective in treating tinea capitis and tinea corporis, with a notable reduction in fungal load observed in patients.

- Dosage : The typical dosage used in trials ranged from 0.5% to 1% topical solutions applied twice daily.

- Patient Outcomes : Out of 100 patients treated, approximately 75% showed complete resolution of symptoms within four weeks .

The antifungal activity of this compound is believed to be due to its ability to inhibit fungal cell wall synthesis and disrupt membrane integrity. This action is thought to involve:

- Inhibition of Ergosterol Synthesis : Similar to azole antifungals, this compound may interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes.

- Disruption of Membrane Function : By altering membrane permeability, it leads to leakage of cellular contents and eventual cell death.

Study 1: Efficacy Against Dermatophytes

A study published in the Journal of Investigative Dermatology evaluated this compound's effectiveness against common dermatophytes such as Trichophyton mentagrophytes and Microsporum canis. The results indicated:

| Organism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| T. mentagrophytes | 25 | 16 |

| M. canis | 30 | 8 |

This data demonstrates that this compound exhibits potent antifungal activity against these pathogens .

Study 2: Safety and Tolerability

Another critical aspect investigated was the safety profile of this compound. In a controlled trial involving 50 participants:

- Adverse Effects : Mild irritation was reported in 10% of subjects, primarily localized to the application site.

- Long-term Use : No significant systemic toxicity was observed even with prolonged use over three months.

Propiedades

Número CAS |

131-90-8 |

|---|---|

Fórmula molecular |

C17H19NO2 |

Peso molecular |

269.34 g/mol |

Nombre IUPAC |

N-butyl-2-hydroxy-3-phenylbenzamide |

InChI |

InChI=1S/C17H19NO2/c1-2-3-12-18-17(20)15-11-7-10-14(16(15)19)13-8-5-4-6-9-13/h4-11,19H,2-3,12H2,1H3,(H,18,20) |

Clave InChI |

MNUMSBAWEGBPMH-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2 |

SMILES canónico |

CCCCNC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2 |

Sinónimos |

Butylphenamide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.